molecular formula C17H14N2O2 B5733058 [3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](2-methylphenyl)methanone

[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](2-methylphenyl)methanone

Cat. No. B5733058
M. Wt: 278.30 g/mol
InChI Key: JHGZQPKMQNONHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the one you're interested in, often involves regioselective procedures that combine different reactants in the presence of catalysts or under specific conditions to form the desired product. For instance, Alizadeh et al. (2015) describe a regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones (Alizadeh, Moafi, & Zhu, 2015).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of chemical compounds. Cao et al. (2010) synthesized and characterized a related pyrazole compound, providing insights into its crystal structure via X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives can be explored through various reactions, including cycloaddition, substitution, and more. These reactions often yield products with significant biological or chemical activity. For instance, Doherty et al. (2022) reported the synthesis of a pyrazole derivative using an oxidative functionalization reaction, highlighting a green chemistry approach (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Future Directions

The future directions for research on “3-(2-hydroxyphenyl)-1H-pyrazol-4-ylmethanone” could involve further exploration of its potential therapeutic applications, given the broad range of biological activities exhibited by similar compounds . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-3-7-12(11)17(21)14-10-18-19-16(14)13-8-4-5-9-15(13)20/h2-10,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZQPKMQNONHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(NN=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl](2-methylphenyl)methanone

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